XY028-133: A Technical Whitepaper on the Discovery and Synthesis of a PROTAC-Based CDK4/6 Degrader
XY028-133: A Technical Whitepaper on the Discovery and Synthesis of a PROTAC-Based CDK4/6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of XY028-133, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). XY028-133 represents a novel therapeutic modality for cancers dependent on the CDK4/6 signaling pathway. This guide details its discovery, mechanism of action, synthesis, and key experimental data, offering a valuable resource for researchers in oncology and drug development.
Introduction and Discovery
XY028-133 is a synthetic, heterobifunctional small molecule designed to target CDK4/6 for degradation.[1][2][3] It was developed as part of a broader effort to create novel cancer therapeutics that can overcome the limitations of traditional small-molecule inhibitors.[4] Unlike inhibitors that merely block the enzymatic activity of their targets, XY028-133 is engineered to eliminate the target protein entirely.[1][4]
The discovery of XY028-133 is detailed in patent US20190336503A1, where it is referred to as "example 14".[1][4] This patent describes the rational design of a series of PROTACs aimed at treating CDK4/6-mediated cancers, such as certain types of breast cancer and melanoma.[4][5]
Physicochemical Properties and Identification
XY028-133 is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 2229974-73-4 | [1][2][6] |
| Molecular Formula | C53H67N11O7S | [2][3][6] |
| Molecular Weight | 1002.23 g/mol | [2][3] |
| Description | A PROTAC-based CDK4/6 degrader consisting of ligands for von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDK4/6. | [1][7][8] |
Mechanism of Action: The PROTAC Approach
XY028-133 functions as a PROTAC, a molecule with two distinct binding domains connected by a chemical linker. One end of XY028-133 binds to CDK4 or CDK6, while the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9] This simultaneous binding brings the target protein (CDK4/6) into close proximity with the E3 ligase, leading to the ubiquitination of CDK4/6. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the CDK4/6 protein.[4]
Mechanism of XY028-133-mediated CDK4/6 degradation.
Synthesis of XY028-133
The synthesis of XY028-133 is described in patent literature, specifically within patent WO2018106870A1, where it is detailed as "example 14".[2] The synthesis involves a multi-step process to couple the CDK4/6 targeting moiety, the VHL E3 ligase ligand, and the connecting linker. Researchers interested in the specific synthetic route should refer to this patent for a detailed protocol.
Preclinical Data and Experimental Protocols
XY028-133 has demonstrated significant anti-tumor activity in preclinical studies.[1] Key experiments from patent US20190336503A1 are summarized below.
In Vitro Degradation of CDK4/6
Western blot analysis was used to confirm the degradation of CDK4/6 in cancer cell lines treated with XY028-133.
Experimental Protocol: Western Blotting
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Cell Culture: A375 melanoma cells were cultured in appropriate media.[1]
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Treatment: Cells were treated with XY028-133 at concentrations of 1 and 3 μM for 24 hours.[1]
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Lysis: Following treatment, cells were lysed to extract total protein.
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Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
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Antibody Incubation: Membranes were incubated with primary antibodies specific for CDK4, CDK6, Cyclin A, PLK1, and pRb, followed by incubation with a corresponding secondary antibody.
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Detection: Protein bands were visualized using a chemiluminescence detection system.
Results: Treatment with XY028-133 resulted in a significant decrease in the protein levels of CDK4 and CDK6, as well as downstream markers of CDK4/6 activity like pRb, Cyclin A, and PLK1 in A375 cells.[1]
Workflow for Western Blot analysis of protein degradation.
Suppression of Cancer Cell Proliferation
Clonogenic assays were performed to assess the effect of XY028-133 on the long-term proliferative capacity of cancer cells.
Experimental Protocol: Clonogenic Assay
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Cell Seeding: Melanoma or breast cancer cells were seeded at a low density in 6-well plates.[4][5]
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Treatment: Cells were treated with varying concentrations of XY028-133.
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Incubation: Plates were incubated for a period of 1-2 weeks to allow for colony formation.
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Staining: Colonies were fixed and stained with crystal violet.
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Quantification: The number of colonies was counted to determine the surviving fraction of cells.
Results: XY028-133 was shown to effectively suppress the proliferation of both melanoma and breast cancer cells in a dose-dependent manner.[4][5]
Workflow for assessing cell proliferation via Clonogenic Assay.
Therapeutic Potential and Future Directions
The ability of XY028-133 to induce the degradation of CDK4/6 makes it a promising candidate for the treatment of cancers that are dependent on this pathway.[4] As a PROTAC, it offers several potential advantages over traditional inhibitors, including increased potency and the potential to overcome resistance mechanisms. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of XY028-133. The compound is currently available for research purposes from various chemical suppliers.[1][2][3][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XY028-133 | CDK4/6 Degrader | DC Chemicals [dcchemicals.com]
- 3. XY028-133 | CDK | TargetMol [targetmol.com]
- 4. US20190336503A1 - Compositions and methods for treating cdk4/6-mediated cancer - Google Patents [patents.google.com]
- 5. WO2018106870A1 - Compositions and methods for treating cdk4/6-mediated cancer - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. INTERCHIM: BioActive Compounds [interchim.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
